Cas no 1396759-71-9 (3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide)
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide
- 3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide
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- Inchi: 1S/C19H21N3O5/c1-22-16(19(24)20-10-17(23)12-6-7-27-11-12)9-15(21-22)14-8-13(25-2)4-5-18(14)26-3/h4-9,11,17,23H,10H2,1-3H3,(H,20,24)
- InChI Key: HUEPBFUZXQIFFX-UHFFFAOYSA-N
- SMILES: N1=C(C2=CC(OC)=CC=C2OC)C=C(C(NCC(C2C=COC=2)O)=O)N1C
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6355-0222-2μmol |
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide |
1396759-71-9 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6355-0222-5μmol |
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide |
1396759-71-9 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6355-0222-10μmol |
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide |
1396759-71-9 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6355-0222-20μmol |
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide |
1396759-71-9 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6355-0222-1mg |
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide |
1396759-71-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6355-0222-2mg |
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide |
1396759-71-9 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6355-0222-3mg |
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide |
1396759-71-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6355-0222-4mg |
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide |
1396759-71-9 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6355-0222-5mg |
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide |
1396759-71-9 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6355-0222-10mg |
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide |
1396759-71-9 | 10mg |
$79.0 | 2023-09-09 |
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide
Introduction to 3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide (CAS No. 1396759-71-9)
3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1396759-71-9, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The presence of multiple functional groups, including dimethoxyphenyl, furan-3-yl, and hydroxyethyl moieties, contributes to its complex chemical profile and makes it a subject of interest for synthetic chemists and medicinal biologists.
The dimethoxyphenyl group, a derivative of anisole, introduces hydrophobicity and potential aromatic interactions, which are often exploited in the design of bioactive molecules. This moiety can influence the compound's solubility, binding affinity, and metabolic stability, making it a critical factor in its pharmacokinetic behavior. Additionally, the furan-3-yl substituent adds another layer of complexity, as furan derivatives are known for their ability to engage in hydrogen bonding and π-stacking interactions with biological targets. These interactions can modulate the compound's binding affinity and selectivity, which are essential for developing effective therapeutic agents.
The hydroxyethyl group at the N-position introduces a polar hydrophilic region, which can enhance the compound's solubility in aqueous environments. This feature is particularly important for oral formulations and parenteral administration, as it can improve bioavailability and reduce formulation challenges. Furthermore, the presence of a secondary amide bond in the structure suggests potential for further derivatization, allowing chemists to fine-tune the molecule's properties for specific biological applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of such complex molecules with greater accuracy. Studies have shown that compounds featuring similar structural motifs can exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways, neurodegenerative diseases, and cancer metabolism. For instance, derivatives of pyrazole have been reported to interact with cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Similarly, furan-based compounds have shown promise as inhibitors of protein kinases and other enzymes implicated in signal transduction pathways.
The 1-methyl-1H-pyrazole-5-carboxamide core structure provides a rigid framework that can facilitate optimal positioning of substituents relative to biological targets. This rigidity is often advantageous in drug design, as it can enhance binding affinity and reduce conformational flexibility that might diminish interaction with the target site. The carboxamide functionality at the 5-position further contributes to hydrogen bonding capabilities, which are crucial for stabilizing interactions with polar residues in proteins or nucleic acids.
In vitro studies have begun to explore the pharmacological profile of 3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide, revealing intriguing preliminary findings. Initial assays suggest that this compound may exhibit moderate inhibitory activity against certain inflammatory mediators and has potential as a scaffold for further optimization. The combination of hydrophobic aromatic rings with polar functional groups makes it an attractive candidate for modulating biological pathways associated with chronic diseases. Researchers are particularly interested in its potential role in modulating immune responses and reducing oxidative stress, areas where targeted interventions could lead to significant therapeutic benefits.
The synthesis of this compound presents an interesting challenge due to its multi-functionalized structure. Advanced synthetic methodologies involving cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, have been employed to construct the core pyrazole-furan scaffold efficiently. Additionally, protecting group strategies have been utilized to handle the reactive hydroxyl and amide functionalities during synthesis. The use of chiral auxiliaries or asymmetric catalysis may also be explored to achieve enantioselective synthesis if stereochemical purity is required for biological activity.
The pharmacokinetic properties of 3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide are under active investigation to assess its suitability for clinical development. Preliminary data suggest that the compound exhibits reasonable oral bioavailability and moderate metabolic stability in vitro. However, further studies are needed to evaluate its clearance pathways and potential drug-drug interactions. Understanding these parameters is crucial for predicting clinical efficacy and safety profiles before advancing into human trials.
Future research directions may include exploring derivatives of this compound through structure-based drug design (SBDD) or fragment-based drug discovery (FBDD) approaches. By systematically modifying substituents such as the dimethoxyphenyl or furan-3-yl groups, researchers can optimize potency, selectivity, and pharmacokinetic properties. Additionally, investigating prodrug strategies could enhance delivery formulations and improve therapeutic outcomes.
The integration of machine learning models into drug discovery pipelines has accelerated the identification of promising candidates like this one. Predictive models trained on large datasets can help prioritize compounds based on their predicted binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion Toxicity) profiles before expensive experimental validation begins. Such computational tools are becoming indispensable in modern pharmaceutical research.
In conclusion,3-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-1-methyl-1H-pyrazole-5-carboxamide (CAS No. 1396759-71-9) represents a structurally intriguing molecule with potential therapeutic applications across multiple disease areas. Its unique combination of functional groups positions it as a valuable scaffold for medicinal chemistry innovation while posing interesting synthetic challenges that continue to drive advancements in chemical methodology.
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